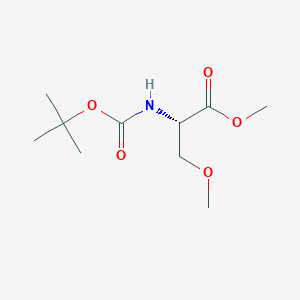

(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-methoxypropanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-methoxypropanoate” is a chemical compound. The tert-butoxycarbonyl (Boc) group is a protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions .

Synthesis Analysis

The synthesis of compounds like “(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-methoxypropanoate” often involves the use of the tert-butyloxycarbonyl (Boc) as the N α-amino protecting group in peptide synthesis . This can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties .

Molecular Structure Analysis

The molecular structure of compounds similar to “(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-methoxypropanoate” has been optimized using methods like the DFT/B3LYP method .

Chemical Reactions Analysis

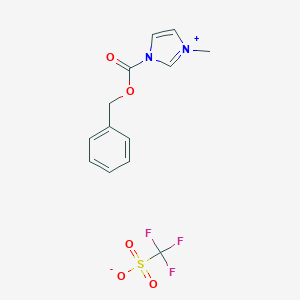

The tert-butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs), derived from commercially available tert-butyloxycarbonyl-protected amino acids, have been used as starting materials in dipeptide synthesis with commonly used coupling reagents .

Physical And Chemical Properties Analysis

The physical and chemical properties of compounds similar to “(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-methoxypropanoate” include being clear and nearly colorless to pale yellow liquids at room temperature . They are miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane .

作用機序

Target of Action

Similar compounds have been used in the synthesis of peptide-based drugs , suggesting that the compound may interact with a variety of biological targets depending on the specific peptide sequence it is incorporated into.

Mode of Action

It is known that the tert-butoxycarbonyl (boc) group is a common protecting group used in peptide synthesis . The Boc group protects the amino group, preventing it from reacting until the desired reaction conditions are met. Once these conditions are met, the Boc group can be removed, allowing the amino group to participate in subsequent reactions .

Biochemical Pathways

The compound is likely involved in the synthesis of peptides, which can participate in a wide range of biochemical pathways depending on their sequence and structure . The specific pathways affected would therefore depend on the context in which this compound is used.

Result of Action

The result of the compound’s action would be the synthesis of a specific peptide sequence, which could then exert a biological effect depending on its structure and the targets it interacts with . For example, it could be used to synthesize peptide-based drugs, which could have a wide range of therapeutic effects .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the efficiency of Boc deprotection can be influenced by the temperature and the presence of certain catalysts . Additionally, the compound’s stability and reactivity can be influenced by the pH and the presence of other reactive species in the environment .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

methyl (2S)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO5/c1-10(2,3)16-9(13)11-7(6-14-4)8(12)15-5/h7H,6H2,1-5H3,(H,11,13)/t7-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKRNQTKSNGIWBV-ZETCQYMHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(COC)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](COC)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20595105 |

Source

|

| Record name | Methyl N-(tert-butoxycarbonyl)-O-methyl-L-serinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20595105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

134167-07-0 |

Source

|

| Record name | Methyl N-(tert-butoxycarbonyl)-O-methyl-L-serinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20595105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B176106.png)